3,6-Bis(N-carbazolyl)-N-ethylcarbazole

Catalog No.
S12515180
CAS No.
M.F
C38H27N3
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Bis(N-carbazolyl)-N-ethylcarbazole

Product Name

3,6-Bis(N-carbazolyl)-N-ethylcarbazole

IUPAC Name

3,6-di(carbazol-9-yl)-9-ethylcarbazole

Molecular Formula

C38H27N3

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C38H27N3/c1-2-39-33-21-19-25(40-35-15-7-3-11-27(35)28-12-4-8-16-36(28)40)23-31(33)32-24-26(20-22-34(32)39)41-37-17-9-5-13-29(37)30-14-6-10-18-38(30)41/h3-24H,2H2,1H3

InChI Key

IGNAMAKPDIBFKL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97

3,6-Bis(N-carbazolyl)-N-ethylcarbazole is a complex organic compound that belongs to the family of carbazole derivatives. It features two carbazole moieties linked to an ethylcarbazole unit through nitrogen atoms. The structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₂
  • Molecular Weight: 278.36 g/mol

This compound exhibits interesting electronic properties due to its conjugated system, making it a subject of research in various fields, including organic electronics and materials science.

Typical for carbazole derivatives, including:

  • Electrophilic Substitution: The aromatic nature of the carbazole units allows for electrophilic substitutions, which can modify the electronic properties of the compound.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex polymers or networks.
  • Hydrogenation and Dehydrogenation: As a derivative of N-ethylcarbazole, it can be involved in hydrogenation reactions for applications in hydrogen storage technologies .

  • Anticancer Activity: Certain carbazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Some compounds in this class have demonstrated antimicrobial activity against various pathogens.

Further investigation is required to establish the specific biological activities of 3,6-Bis(N-carbazolyl)-N-ethylcarbazole.

The synthesis of 3,6-Bis(N-carbazolyl)-N-ethylcarbazole typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,6-dibromo-9-ethylcarbazole and carbazole.
  • Reaction Conditions: The reaction is conducted in a round-bottom flask under an inert atmosphere (argon) at elevated temperatures (around 180 °C) using triethylene glycol dimethyl ether as a solvent.
  • Catalyst: Copper powder is used as a catalyst to facilitate the coupling reaction.
  • Purification: After the reaction period (approximately 36 hours), the mixture is purified using column chromatography with a dichloromethane/hexane eluent system .

3,6-Bis(N-carbazolyl)-N-ethylcarbazole has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its excellent charge transport properties make it suitable for use in OLEDs.
  • Photovoltaic Devices: The compound can be utilized in organic solar cells due to its ability to facilitate electron transfer.
  • Hydrogen Storage Materials: As a derivative of N-ethylcarbazole, it shows potential as a liquid hydrogen storage material due to its favorable hydrogenation characteristics .

Interaction studies involving 3,6-Bis(N-carbazolyl)-N-ethylcarbazole primarily focus on its electronic interactions with other materials in device applications. Key areas include:

  • Charge Transport Mechanisms: Understanding how this compound interacts with other materials can enhance its performance in electronic devices.
  • Catalytic Activity: Investigations into its catalytic properties during hydrogenation reactions are crucial for optimizing its use in hydrogen storage systems .

Several compounds share structural or functional similarities with 3,6-Bis(N-carbazolyl)-N-ethylcarbazole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
N-EthylcarbazoleContains a single ethyl group attached to carbazoleImportant precursor for many derivatives
3,6-Di(2-thienyl)carbazoleFeatures thiophene units instead of ethyl groupsEnhanced conductivity due to thiophene
2,7-Bis(carbazol-9-yl)-9,9'-spirobifluoreneContains spirobifluorene structureHigh thermal stability and photoluminescence
CarbazoleBasic unit without substitutionsFoundational structure for many derivatives

The uniqueness of 3,6-Bis(N-carbazolyl)-N-ethylcarbazole lies in its dual carbazole functionality combined with an ethyl group, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics and energy storage systems.

Molecular Formula and Basic Characteristics

3,6-Bis(N-carbazolyl)-N-ethylcarbazole has the molecular formula C₃₅H₂₇N₃, with a molecular weight of 525.64 g/mol. The compound exists as a pale yellow to clear oily liquid at room temperature, with a predicted density of 1.25±0.1 g/cm³. Its structure combines a central N-ethylcarbazole moiety with carbazolyl groups at the 3- and 6-positions, creating an extended π-conjugated system critical for charge transport in electronic applications.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific derivative remains limited, analogous carbazole compounds exhibit planar aromatic systems with intermolecular π-π stacking, as observed in X-ray diffraction studies of 3,3′-bicarbazole derivatives. UV-vis spectroscopy of electrodeposited films of related carbazole-based polycyclic aromatic hydrocarbons shows strong absorption bands near 305 nm, attributed to π-π* transitions in the triarylamine units.

XLogP3

9.8

Exact Mass

525.220497874 g/mol

Monoisotopic Mass

525.220497874 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-09-2024

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